molecular formula C8H14N2 B130197 Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) CAS No. 154235-26-4

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI)

Katalognummer: B130197
CAS-Nummer: 154235-26-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: YQKQVPOJEVDMLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is an organic compound that features a cyclopentene ring substituted with a dimethylamino group and a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) typically involves the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through the formation of an enaminone intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are also critical steps in the industrial process.

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various heterocyclic compounds, enaminones, and substituted cyclopentenes. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electron density, making the compound reactive towards electrophiles. Additionally, the methylene group can participate in cycloaddition and condensation reactions, forming stable products through the formation of new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) include:

Uniqueness

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is unique due to its specific structure, which combines a cyclopentene ring with a dimethylamino and methylene group. This unique combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science.

Eigenschaften

CAS-Nummer

154235-26-4

Molekularformel

C8H14N2

Molekulargewicht

138.21 g/mol

IUPAC-Name

N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3

InChI-Schlüssel

YQKQVPOJEVDMLV-UHFFFAOYSA-N

SMILES

CN(C)C=NC1CCC=C1

Kanonische SMILES

CN(C)C=NC1CCC=C1

Synonyme

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.